molecular formula C12H16BrNO B13065521 N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine

N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine

Cat. No.: B13065521
M. Wt: 270.17 g/mol
InChI Key: ORHMPWXGURVQFN-UHFFFAOYSA-N
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Description

N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine is an organic compound with the molecular formula C12H16BrNO This compound features a bromophenyl group attached to a methyloxolan-3-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine typically involves a multi-step processThe reaction conditions often require the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution reactions.

Major Products Formed

Scientific Research Applications

N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets within proteins, while the oxolan-3-amine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile
  • N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

N-[(2-Bromophenyl)methyl]-2-methyloxolan-3-amine is unique due to its specific combination of a bromophenyl group and an oxolan-3-amine structure. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds. For instance, the presence of the oxolan-3-amine moiety can enhance solubility and facilitate interactions with biological targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-[(2-bromophenyl)methyl]-2-methyloxolan-3-amine

InChI

InChI=1S/C12H16BrNO/c1-9-12(6-7-15-9)14-8-10-4-2-3-5-11(10)13/h2-5,9,12,14H,6-8H2,1H3

InChI Key

ORHMPWXGURVQFN-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCO1)NCC2=CC=CC=C2Br

Origin of Product

United States

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